(2S,4S,5S)-1-tert-butoxycarbonyl-4-hydroxy-5-methyl-pyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC13800778
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO5 |
|---|---|
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | (2S,4S,5S)-4-hydroxy-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H19NO5/c1-6-8(13)5-7(9(14)15)12(6)10(16)17-11(2,3)4/h6-8,13H,5H2,1-4H3,(H,14,15)/t6-,7-,8-/m0/s1 |
| Standard InChI Key | WLSGCMWXNNWCNP-FXQIFTODSA-N |
| Isomeric SMILES | C[C@H]1[C@H](C[C@H](N1C(=O)OC(C)(C)C)C(=O)O)O |
| SMILES | CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)O)O |
| Canonical SMILES | CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)O)O |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol . Its IUPAC name, (2S,4S,5S)-4-hydroxy-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, reflects the presence of:
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A pyrrolidine ring with three stereocenters at positions 2, 4, and 5.
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A tert-butoxycarbonyl (Boc) group at the nitrogen atom, enhancing solubility and stability during synthetic procedures .
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A hydroxyl group at C4 and a methyl group at C5, contributing to hydrogen bonding and steric effects .
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A carboxylic acid at C2, enabling coupling reactions in peptide synthesis .
Stereochemical Configuration
The 2S,4S,5S configuration is critical for its biological activity and synthetic utility. Stereochemical integrity is maintained through asymmetric synthesis or chiral resolution methods. Computational studies using Gaussian calculations have demonstrated that the (2S,4S,5S) isomer forms stable hydrogen bonds with water, facilitating crystallization and separation from diastereomers .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Ring-Contraction Strategies
Recent advances in pyrrolidine synthesis emphasize ring-contraction reactions from pyridines. A photochemical method reported by Nature involves silylborane-mediated contraction of pyridines to yield 2-azabicyclo[3.1.0]hex-3-ene intermediates, which are functionalized into pyrrolidine derivatives . While this approach is scalable, adapting it to (2S,4S,5S)-configured compounds requires chiral auxiliaries or catalysts.
Asymmetric Synthesis
Industrial-scale synthesis often employs chiral pool strategies using naturally occurring amino acids. For example, L-proline derivatives are functionalized via:
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Boc Protection: Introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Hydroxylation and Methylation: Stereoselective oxidation at C4 and methylation at C5 using organometallic reagents .
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Crystallization-Driven Resolution: Separation of diastereomers via water-mediated crystallization, achieving >97% enantiomeric excess (ee) .
Table 2: Synthetic Yield Optimization
| Step | Yield Improvement | PMI Reduction |
|---|---|---|
| Crystallization Resolution | +17.4% | 32.0 g/g |
| Solvent-Free Conditions | +10.2% | 25.8 g/g |
Applications in Pharmaceutical Chemistry
Peptide Synthesis
The compound is a key intermediate in solid-phase peptide synthesis (SPPS). Its Boc group protects the amine during coupling, while the carboxylic acid participates in amide bond formation. For instance, it has been used in the synthesis of antiviral agents targeting hepatitis C virus (HCV), such as Velpatasvir .
Drug Design and Mcl-1 Inhibition
QSAR studies highlight pyrrolidine derivatives as potent inhibitors of myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in cancers. Modifications at C4 and C5 enhance binding affinity to Mcl-1’s hydrophobic pocket, with predicted pIC₅₀ values exceeding 8.5 .
Table 3: ADME/Tox Profile of Designed Derivatives
| Compound | Oral Bioavailability | CYP3A4 Inhibition | hERG Risk |
|---|---|---|---|
| Pred01 | High | No | Low |
| Pred02 | Moderate | No | Low |
| Pred03 | High | Yes | Moderate |
Analytical Characterization
Chiral Derivatization
The J-Stage study utilized (S)-pyrrolidine-2-carboxylic acid N-(N’-methylpyridine-2-yl)amide (PCP2-Me) for enantioseparation of carboxylic acids via LC-ESI-MS/MS . Applying similar methods to (2S,4S,5S)-configured compounds enables precise quantification in biological matrices.
Spectroscopic Data
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NMR: δH (400 MHz, D₂O): 1.38 (s, 9H, Boc), 1.45 (d, J=6.8 Hz, 3H, CH₃), 3.52–3.68 (m, 2H, H-3, H-5), 4.21 (dd, J=8.4 Hz, H-2) .
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HRMS: m/z calcd. for C₁₁H₁₉NO₅ [M+H]⁺: 246.1341; found: 246.1338.
Industrial-Scale Production and Green Chemistry
A 2024 Green Chemistry study detailed a solvent-free crystallization process that improved atom economy by 43.3% and reduced process mass intensity (PMI) by 32.0 g/g . The method leverages water as a green solvent, aligning with sustainable manufacturing principles.
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